molecular formula C5H5BrF2N2 B596695 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole CAS No. 1215295-92-3

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

Cat. No.: B596695
CAS No.: 1215295-92-3
M. Wt: 211.01
InChI Key: CRXSLMHZTLIPNE-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with difluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 4-Bromo-1-(difluoromethyl)-2-methoxy-benzene

Uniqueness

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both bromine and difluoromethyl groups can significantly influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-3-4(6)2-10(9-3)5(7)8/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXSLMHZTLIPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673671
Record name 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-92-3
Record name 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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